![molecular formula C10H13N3O B1480871 (1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-基)甲醇 CAS No. 2098012-08-7](/img/structure/B1480871.png)
(1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑-6-基)甲醇
描述
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, or CPMIP for short, is a heterocyclic aromatic compound that has been studied for its potential medicinal applications. CPMIP is an important intermediate in the synthesis of many pharmaceuticals and biochemicals, and its structure is closely related to those of other biologically active compounds.
科学研究应用
A2B Adenosine Receptor Antagonists
This compound is a novel A2B adenosine receptor antagonist . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a role in biochemical processes like inflammation, immunity, and neurotransmission. As an antagonist, this compound can block the action of adenosine on its receptors, which can have various therapeutic implications.
Treatment of Asthma
The compound has been found useful in treating asthma . Asthma is a chronic disease that inflames and narrows the airways in the lungs. By acting as an A2B adenosine receptor antagonist, this compound can potentially reduce inflammation and relieve asthma symptoms.
Treatment of Diarrhea
This compound can also be used in the treatment of diarrhea . Diarrhea is a common condition that involves the frequent passing of loose or watery stools. It can be caused by various factors, including infections, certain medications, and diseases. The role of this compound in treating diarrhea could be linked to its action as an A2B adenosine receptor antagonist.
Gastrointestinal Disorders
The compound can be used in treating various gastrointestinal disorders . These disorders can affect any part of the gastrointestinal tract, including the esophagus, stomach, and intestines. The compound’s action as an A2B adenosine receptor antagonist can help regulate gastrointestinal function and alleviate symptoms of these disorders.
Immunological Disorders
This compound can be used in the treatment of immunological disorders . These are conditions that occur when the immune system does not function properly, either by attacking the body’s own cells (autoimmune diseases) or by failing to protect the body against diseases (immunodeficiency disorders). The compound’s action as an A2B adenosine receptor antagonist can help modulate the immune response and potentially alleviate symptoms of these disorders.
Neurological Disorders
The compound can also be used in the treatment of neurological disorders . These are diseases of the brain, spine, and the nerves that connect them. The compound’s action as an A2B adenosine receptor antagonist can help regulate neurosecretion and potentially alleviate symptoms of these disorders.
Cardiovascular Diseases
This compound can be used in the treatment of cardiovascular diseases . These are conditions that involve the heart or blood vessels and can include diseases such as coronary artery disease, heart failure, and stroke. The compound’s action as an A2B adenosine receptor antagonist can help regulate cell growth and apoptosis, which can be beneficial in treating these diseases.
Cellular Hyperproliferation and Apoptosis
The compound can be used in treating conditions due to cellular hyperproliferation and apoptosis . Hyperproliferation refers to the excessive growth or reproduction of cells, while apoptosis refers to programmed cell death. The compound’s action as an A2B adenosine receptor antagonist can help regulate these processes, which can be beneficial in treating diseases such as cancer.
属性
IUPAC Name |
[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,8,14H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGMJDYAHPBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。